molecular formula C10H16Cl3NO5S B15090823 Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside

Cat. No.: B15090823
M. Wt: 368.7 g/mol
InChI Key: CISXTWBKOOCPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-β-D-thioglucopyranoside is a glycoside derivative featuring a 2-deoxyglucose backbone with a thioglycosidic bond (ethyl thio group) at the anomeric position. The 2-amino group is substituted with a trichloroacetyl (TCA) protecting group, a strong electron-withdrawing moiety that enhances stability during synthetic glycosylation reactions . This compound is primarily utilized as an intermediate in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. Its thioglycoside linkage offers superior hydrolytic stability compared to O-glycosides, making it advantageous in multi-step synthetic protocols .

Properties

Molecular Formula

C10H16Cl3NO5S

Molecular Weight

368.7 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)

InChI Key

CISXTWBKOOCPCX-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside typically involves the reaction of 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside with ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. The process involves the use of cleanroom environments with varying classes from 100 to 100,000 to maintain the quality and safety of the product. The production capacity can range from kilograms to metric tons, ensuring a consistent supply for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms.

Scientific Research Applications

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.

    Biology: It is used to study the inhibition of specific enzymes and pathways in biological systems.

    Industry: It is used in the production of various pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside involves the inhibition of specific enzymes and pathways that are critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal functioning of the pathways involved, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations at the 2-Amino Position

The choice of protecting group on the 2-amino moiety significantly influences reactivity, stability, and deprotection strategies. Key comparisons include:

Trichloroacetyl (TCA) vs. Phthalimido
  • Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 130539-43-4): The phthalimido group is bulkier and more stable under acidic conditions compared to TCA. It requires harsher deprotection methods, such as hydrazine hydrate, which may limit compatibility with acid-sensitive substrates . Applications: Widely used in solid-phase peptide synthesis and glycoconjugate preparation due to its inertness .
  • Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-β-D-thioglucopyranoside: The TCA group is easily removed under mild basic conditions (e.g., aqueous ammonia or sodium methoxide), enabling selective deprotection in multi-step syntheses . Applications: Preferred for iterative glycosylation strategies where temporary protection is needed .
Trichloroacetyl (TCA) vs. Trifluoroacetamido
  • Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside (CAS 139629-59-7): The trifluoroacetamido group offers similar electron-withdrawing properties but is less sterically hindered than TCA. It is cleaved under basic conditions (e.g., piperidine) . Applications: Common in glycosidase inhibitor studies due to its metabolic stability .

Glycosidic Linkage Modifications

Thioglycosides vs. O-Glycosides
  • 2-NBDG (2-Deoxy-2-[(7-Nitro-2,1,3-Benzoxadiazol-4-yl)Amino]-D-Glucose): An O-glycoside with a fluorescent nitrobenzoxadiazolyl (NBD) group. Unlike thioglycosides, it is hydrolytically labile but serves as a fluorescent probe for glucose uptake in cellular assays . Applications: Diagnostic tool for studying glucose metabolism in NAFLD and diabetes models .
  • Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-β-D-thioglucopyranoside: The ethyl thio group provides stability, enabling long-term storage and compatibility with Lewis acid promoters (e.g., NIS/TfOH) in glycosylation reactions .

Ring Substituents and Functionalization

Additional Protecting Groups
  • Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 99409-32-2): Features acetyl groups at positions 3, 4, and 6, enhancing solubility in organic solvents. The phthalimido group necessitates sequential deprotection steps . Applications: Intermediate in heparin mimetic synthesis .
  • Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4): The benzylidene acetal at positions 4 and 6 directs regioselective glycosylation at position 3 .

Biological Activity

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of functional groups and the introduction of the trichloroacetyl moiety. The overall yield and purity of the synthesized compound are critical for its subsequent biological evaluations.

Key Steps in Synthesis

  • Starting Material : Glucosamine hydrochloride is often used as the starting material.
  • Protection Groups : The introduction of protective groups is crucial to prevent unwanted reactions during synthesis.
  • Trichloroacetylation : The addition of the trichloroacetyl group enhances the compound's biological properties.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HepG2 (human liver cancer cells) have indicated that this compound has a selective cytotoxic effect, with IC50 values suggesting potential for further development as an anticancer agent.

Cell Line IC50 (µg/mL)
HepG24.8
MCF-7 (breast cancer)10.5

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound showed superior activity compared to traditional antibiotics against resistant strains of bacteria. The results highlight its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

Another study focused on its anticancer properties revealed that treatment with this compound led to significant apoptosis in HepG2 cells, suggesting that it could be further explored as a therapeutic agent in liver cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.